![molecular formula C20H13Cl2F3N4O3 B2742161 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione CAS No. 338770-10-8](/img/structure/B2742161.png)
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione
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Description
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H13Cl2F3N4O3 and its molecular weight is 485.24. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Synthesis of Pyrano[2,3-d]pyrimidines and Triazolo[1,5-c]pyrimidines : A variety of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were synthesized via reactions involving chlorophenyl derivatives. These compounds were evaluated for their antimicrobial activity, showcasing the potential of chlorophenyl-based compounds in developing new antimicrobial agents (El-Agrody et al., 2001).
Anticancer Activity of Pyrido[2,3-d]pyrimidines : Compounds derived from the synthetic pathway involving chlorophenyl and pyrimidine derivatives showed significant anticancer activity, both in vitro and in vivo. This suggests the potential of such compounds in cancer treatment research (Su et al., 1986).
Diversity-Oriented Synthesis for Antimycobacterial Activity : Substituted pyridines and dihydro-6H-quinolin-5-ones, incorporating chlorophenyl units, were synthesized and evaluated against Mycobacterium tuberculosis, identifying several compounds with promising antitubercular activity (Kantevari et al., 2011).
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives : Through a three-component condensation, derivatives of 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidine were synthesized, illustrating the versatility of chlorophenyl derivatives in the creation of complex heterocyclic structures with potential for further chemical modifications and applications (Komkov et al., 2006).
Antimicrobial Activity of Pyridothienopyrimidines : New pyridothienopyrimidines and pyridothienotriazines, synthesized from chlorophenyl-based compounds, exhibited variable antimicrobial activities, underscoring the potential of these compounds in developing new antibacterial agents (Abdel-rahman et al., 2002).
properties
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N4O3/c1-28(17-15(22)8-12(9-26-17)20(23,24)25)29-10-14(18(31)27-19(29)32)16(30)7-4-11-2-5-13(21)6-3-11/h2-10H,1H3,(H,27,31,32)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXAFDQAIJVKH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-chlorophenyl)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione |
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